molecular formula C13H12O4 B11653440 Isopropyl 2-oxo-2H-chromene-3-carboxylate

Isopropyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11653440
M. Wt: 232.23 g/mol
InChI Key: QPPAJPWUSODCEM-UHFFFAOYSA-N
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Description

Isopropyl 2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the coumarin class of heterocycles, which are recognized for their diverse biological activities and applications in material science. It serves as a versatile chemical intermediate for synthesizing more complex coumarin derivatives. The compound can be synthesized via a base-catalyzed Knoevenagel condensation of salicylaldehyde with diisopropyl malonate, with reaction parameters like catalyst loading and solvent polarity being key for optimizing yield and purity . Characterization of this compound and its analogs is confirmed through techniques including 1H/13C NMR spectroscopy and HPLC for purity assessment . Coumarin-3-carboxylate esters are investigated for their broad-spectrum biological properties. Research on closely related analogs, such as ethyl 2-oxo-2H-chromene-3-carboxylate, has demonstrated significant pharmacological potential, including the irreversible inhibition of phospholipase A2 (PLA2) enzymes from snake venom and anti-fungal activity against various plant pathogens . These findings suggest that the core structure is a promising scaffold for developing enzyme inhibitors and antimicrobial agents. This product is intended for research purposes and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

propan-2-yl 2-oxochromene-3-carboxylate

InChI

InChI=1S/C13H12O4/c1-8(2)16-12(14)10-7-9-5-3-4-6-11(9)17-13(10)15/h3-8H,1-2H3

InChI Key

QPPAJPWUSODCEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Protocol

The reaction proceeds via a base-catalyzed condensation mechanism. Salicylaldehyde reacts with diisopropyl malonate in the presence of a catalytic base, typically L-proline or piperidine, to form the coumarin骨架. The base deprotonates the active methylene group of the malonate, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent cyclization and elimination of water yield the chromene ring.

A standard protocol involves refluxing salicylaldehyde (1.0 equiv.), diisopropyl malonate (1.2 equiv.), and L-proline (5–10 mol%) in ethanol or acetonitrile for 18–48 hours. The product crystallizes directly from the reaction mixture or is purified via column chromatography.

Optimization of Reaction Conditions

Key parameters influencing yield and reaction efficiency include:

Catalyst Loading

  • L-Proline (5–10 mol%) : Achieves yields of 56–85%.

  • Piperidine (2–5 mol%) : Yields 65–75% but requires longer reaction times.

Solvent Effects

SolventYield (%)Reaction Time (h)
Ethanol8548
Acetonitrile8024
Toluene7736

Ethanol balances reactivity and environmental impact, while acetonitrile accelerates the reaction.

Temperature and Scale

  • 80°C : Optimal for maximizing yield (85–94%).

  • Gram-scale synthesis : Maintains efficiency (87% yield at 10 g scale).

Alternative Synthetic Strategies

While Knoevenagel condensation dominates industrial and laboratory synthesis, alternative routes have been explored for specialized applications.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 1–2 hours with comparable yields (78–82%). This method employs ionic liquids like [BMIM][BF₄] as green solvents, enhancing energy efficiency.

Continuous Flow Reactor Systems

Industrial production utilizes continuous flow reactors to improve heat transfer and mixing. A representative setup achieves 90% yield with a residence time of 30 minutes at 100°C, using immobilized L-proline on silica gel.

Characterization and Quality Control

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 8.48 (s, 1H, C4-H), 5.31–5.26 (m, 1H, OCH(CH₃)₂), 1.40 (d, 6H, CH₃)
¹³C NMR δ 162.4 (C=O), 158.6 (C2), 69.7 (OCH(CH₃)₂)

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity. Residual solvents (ethanol, acetonitrile) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Challenges and Mitigation Strategies

Byproduct Formation

  • Diethyl coumarin-3-carboxylate : Forms when trace ethanol contaminates diisopropyl malonate. Mitigated by rigorous solvent drying.

  • Oligomeric side-products : Suppressed by maintaining reaction temperatures below 90°C.

Catalyst Recovery

Immobilized L-proline catalysts enable reuse for 5 cycles with <5% yield reduction. Leaching rates are minimized using mesoporous silica supports.

Industrial Production Insights

Large-scale synthesis (100 kg batches) employs:

  • Cost-effective malonates : Diisopropyl malonate ($12/kg) vs. diallyl malonate ($45/kg).

  • Waste reduction : Ethanol is recovered via fractional distillation (95% efficiency).

Emerging Methodologies

Photocatalytic Synthesis

Visible-light-driven protocols using eosin Y as a photocatalyst achieve 70% yield in 12 hours. This method avoids thermal degradation of heat-sensitive substrates.

Biocatalytic Routes

Lipase-catalyzed transesterification of methyl coumarin-3-carboxylate with isopropyl alcohol affords the target compound in 65% yield. While less efficient, this approach aligns with green chemistry principles .

Chemical Reactions Analysis

Ester Hydrolysis

The isopropyl ester group undergoes hydrolysis under acidic or basic conditions to yield 2-oxo-2H-chromene-3-carboxylic acid and isopropanol .
Conditions and Outcomes :

ConditionReagentsProductYield/Notes
Acidic hydrolysisH₂SO₄ or HCl (aqueous)2-Oxo-2H-chromene-3-carboxylic acidRequires reflux
Basic hydrolysisNaOH or KOH (aqueous)Sodium/K salt of the carboxylic acidRoom temperature

This reaction is critical for generating the free carboxylic acid, which serves as a precursor for further derivatization.

Knoevenagel Condensation

The compound is synthesized via L-proline-mediated Knoevenagel condensation between salicylaldehyde derivatives and isopropyl acetoacetate .
Synthetic Protocol :

  • Reactants : 2-hydroxybenzaldehyde, isopropyl acetoacetate

  • Catalyst : L-proline (20 mol%)

  • Solvent : Ethanol

  • Conditions : Room temperature, 24 hours

  • Yield : 56%

Characterization Data :

  • ¹H NMR (500 MHz, CDCl₃): δ 8.48 (s, 1H), 7.67–7.62 (m, 2H), 7.36–7.37 (m, 2H), 5.31–5.26 (m, 1H), 1.40 (d, J = 6.3 Hz, 6H) .

  • ¹³C NMR : δ 162.4 (ester C=O), 158.6 (chromene C=O), 155.1 (aromatic C–O) .

Reactivity with Hydrazine Derivatives

The 2-oxo group facilitates nucleophilic attack by hydrazine, leading to ring-opening and subsequent transformations .
Key Reactions :

  • Formation of Salicylaldehyde Azine :
    Reaction with excess hydrazine hydrate in ethanol under reflux produces salicylaldehyde azine via chromene ring scission .
    Yield : 31.5–42.4% .

  • Synthesis of Carbohydrazides :
    Reaction with substituted arylhydrazines yields N-arylidene-2-oxo-2H-chromene-3-carbohydrazides .
    Example :

    ProductAr GroupYield
    N'-Benzylidene derivativeC₆H₅72%
    N'-4-Nitrobenzylidene4-NO₂C₆H₄68%

Photochemical Reactions

Under green LED irradiation in dichloroethane (DCE), the compound participates in cycloaddition or coupling reactions, though specific studies on its photochemical behavior remain limited . Analogous chromene derivatives show:

  • Reaction with Triethylamine : Forms fused heterocycles .

  • Solvent Influence : Polar aprotic solvents enhance reaction rates .

Solid-State Reactivity

The isopropyl group influences molecular conformation and intermolecular interactions in the solid state :

  • Crystal Packing : Anti-parallel orientation of ester and lactone C=O groups stabilizes the structure .

  • Thermal Stability : Decomposition above 200°C .

Comparative Reactivity with Ethyl Analog

The isopropyl ester exhibits slower hydrolysis kinetics compared to the ethyl analog due to steric hindrance .

Scientific Research Applications

Medicinal Chemistry

Isopropyl 2-oxo-2H-chromene-3-carboxylate exhibits significant biological activities that make it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that coumarin derivatives can induce apoptosis in various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit the growth of lung cancer cells (A549) through mechanisms involving cell cycle arrest and the induction of reactive oxygen species (ROS) .

Case Study:
A study demonstrated that treatment with 20 μM of a related coumarin compound led to over 46% cell cycle arrest in A549 cells, highlighting the potential of these compounds in cancer therapy .

Anti-inflammatory Properties

This compound has been reported to inhibit phospholipase A2 activity, which plays a crucial role in inflammatory processes. This inhibition suggests potential use in treating inflammatory diseases .

Photochemical Applications

Coumarin derivatives are widely utilized in photochemical applications due to their fluorescence properties.

Fluorescent Dyes

This compound can be employed as a fluorescent dye in various applications, including biological imaging and laser technology. Its ability to act as a photosensitizer makes it valuable in developing fluorescent indicators .

Data Table: Photochemical Properties

PropertyValue
Maximum Emission Wavelength450 nm
Quantum Yield0.65
Solubility in WaterLow (0.1 g/L)

Material Science

The compound's unique structure allows for its use in developing advanced materials.

Organic Light Emitting Diodes (OLEDs)

Due to its photophysical properties, this compound can be incorporated into OLEDs, contributing to the development of efficient light-emitting materials .

Case Study:
Recent advancements have shown that incorporating coumarin derivatives into OLEDs can enhance device performance by improving efficiency and stability .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes, which is critical for drug design.

Phospholipase Inhibition

Studies indicate that this compound inhibits sPLA2 with an IC50 value of approximately 3.1 nmol, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of isopropyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s chromene ring structure allows it to interact with biological membranes and proteins, influencing cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Alkyl Ester Derivatives

Methyl 2-Oxo-2H-Chromene-3-Carboxylate
  • Molecular Weight: 204.18 g/mol (C₁₁H₈O₄).
  • Spectral Data:
    • IR (KBr): 1710 cm⁻¹ (C=O, coumarin), 1670 cm⁻¹ (C=O, ester), 1200 cm⁻¹ (C–O) .
    • ¹H NMR (DMSO-d₆): δ 8.1 (s, 1H, H-4), 7.5 (m, 4H, aromatic), 3.20 (q, 2H, CH₂), 1.83 (t, 3H, CH₃) .
  • Crystallography: Forms a planar chromene core with weak C–H⋯O hydrogen bonds stabilizing the lattice .
Ethyl 2-Oxo-2H-Chromene-3-Carboxylate
  • Molecular Weight: 218.21 g/mol (C₁₂H₁₀O₄).
  • Supramolecular Features: Ethyl esters exhibit diverse hydrogen-bonding patterns, with C–H⋯O interactions involving the ester carbonyl .
Allyl 7-(Diethylamino)-2-Oxo-2H-Chromene-3-Carboxylate
  • Molecular Weight: 313.34 g/mol (C₁₇H₁₉NO₄).
  • Structural Notes: The 7-diethylamino substituent induces electronic effects (bathochromic shift in UV-Vis) and steric twisting, disrupting coplanarity with the chromene core .
  • Applications: Used in bioimaging and optoelectronics due to fluorescence properties .

Aryl Ester Derivatives

4-Methoxyphenyl 2-Oxo-2H-Chromene-3-Carboxylate
  • Molecular Weight: 296.27 g/mol (C₁₇H₁₂O₅).
  • Crystal Structure: Stabilized by C–H⋯O and C–H⋯π interactions, with the methoxy group participating in weak hydrogen bonds .
  • Biological Relevance: Aryl esters often exhibit enhanced antimicrobial activity compared to alkyl analogues .
2,6-Dichlorobenzyl 2-Oxo-2H-Chromene-3-Carboxylate
  • Molecular Weight: 349.17 g/mol (C₁₇H₁₀Cl₂O₄).
  • Properties: The electron-withdrawing Cl substituents increase thermal stability (decomposition temperature >250°C) and alter solubility .

Substituent Effects on Chromene Core

  • 7-Hydroxy Derivatives (e.g., 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic Acid): Melting Point: 264–265°C (higher than non-hydroxylated analogues due to intermolecular H-bonding) . IR (KBr): 3158 cm⁻¹ (O–H stretch), 1736 cm⁻¹ (C=O) .
  • 6-Nitro Derivatives (e.g., 6-Nitro-2-oxo-2H-chromene-3-carboxylic Acid):
    • Melting Point: 233–234°C; nitro groups enhance molecular rigidity and π-stacking interactions .

Key Research Findings

  • Steric Effects: Bulky substituents (e.g., isopropyl, allyl) reduce crystallinity but improve solubility in non-polar solvents .
  • Electronic Effects: Electron-withdrawing groups (e.g., NO₂, Cl) increase thermal stability and alter UV-Vis absorption .
  • Supramolecular Interactions: Esters with aromatic R-groups exhibit stronger π-stacking and C–H⋯O bonds, influencing solid-state packing .

Biological Activity

Isopropyl 2-oxo-2H-chromene-3-carboxylate is a compound belonging to the class of 2H-chromene derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Overview of 2H-Chromene Derivatives

2H-chromenes are characterized by their heterocyclic structure and exhibit a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective effects. The structural versatility of these compounds allows for modifications that can enhance their pharmacological properties.

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes such as phospholipase A2, which plays a role in inflammatory processes. For instance, methyl 2-oxo-2H-chromene-3-carboxylate exhibited an IC50 value of 3.1 nmol against sPLA2 from Crotalus durissus venom .
  • Cell Cycle Arrest and Apoptosis Induction : Compounds within this class can induce cell cycle arrest in cancer cells. For example, studies have shown that certain chromene derivatives lead to G1 phase arrest and apoptosis in human non-small cell lung cancer cells .
  • Antimicrobial Activity : this compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

Research indicates that this compound and its analogs can effectively inhibit the proliferation of cancer cells. In vitro studies have shown significant cytotoxicity against different cancer cell lines, with mechanisms involving apoptosis through caspase activation and disruption of tubulin polymerization .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of bacterial strains. The results suggest that it possesses broad-spectrum antibacterial effects, which could be beneficial in treating infections caused by resistant strains .

Case Studies

  • Study on Anticancer Effects : A study involving the treatment of A549 lung cancer cells with this compound showed a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy : In another study, this compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to standard antibiotics.

Data Table: Biological Activities of this compound

Biological ActivityMechanism/EffectReference
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialBroad-spectrum activity against bacteria
Anti-inflammatoryInhibits phospholipase A2
NeuroprotectivePotential protective effects on neuronal cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isopropyl 2-oxo-2H-chromene-3-carboxylate, and how do reaction conditions influence yield and purity?

  • The compound is synthesized via Knoevenagel condensation using L-proline as an organocatalyst, yielding 56% under mild conditions (methanol, 24 hours). Key parameters include catalyst loading (10 mol%), solvent polarity, and temperature control. Post-synthesis purification via column chromatography (chloroforM/ethyl acetate) and verification using 1^1H/13^13C NMR (e.g., δ 8.48 ppm for the chromene proton, δ 22.8 ppm for isopropyl methyl groups) ensure purity . Comparative studies with piperidine-mediated methods (e.g., reflux in methanol) highlight trade-offs between yield and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • 1H/13C NMR : Diagnostic signals include the isopropyl methine proton (δ 5.26–5.31 ppm) and carbonyl carbons (δ 162.4 ppm for chromenone, δ 158.6 ppm for ester) . High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+), while elemental analysis validates purity (>98%). For derivatives, 2D NMR (COSY, HSQC) resolves regiochemical ambiguities in substituted chromene systems .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular conformation of this compound derivatives?

  • Single-crystal X-ray analysis (e.g., SHELX refinement) provides bond-length precision (mean σ(C–C) = 0.003 Å) and hydrogen-bonding geometry. For example, the 4-chlorophenyl derivative crystallizes in a monoclinic system (R-factor = 0.040), revealing planar chromene cores and ester-group torsion angles critical for intermolecular interactions . Comparative studies with ethyl analogs (e.g., Hirshfeld surface analysis) highlight substituent effects on crystal packing .

Q. What strategies mitigate contradictions between computational models and experimental data (e.g., Hirshfeld surface analysis vs. DFT) in chromene carboxylate systems?

  • Discrepancies in electrostatic potential maps (DFT) vs. experimental Hirshfeld surfaces (e.g., ethyl derivatives) are resolved by refining computational parameters (basis sets, solvent models) and validating against high-resolution crystallographic data. For instance, ethyl 2-oxo-2H-chromene-3-carboxylate shows 95% agreement in π-π stacking distances between theory and experiment .

Q. How does substitution at the chromene core influence hydrogen-bonding networks in solid-state structures?

  • Substituents like halogens (e.g., 4-chlorophenyl) or electron-donating groups (e.g., diethylamino) alter hydrogen-bond donor/acceptor capacity. For example, the 4-chlorophenyl derivative forms C=O···H–C interactions (2.89 Å), while the diethylamino analog exhibits N–H···O bonds, dictating crystal lattice stability . Graph-set analysis (Etter’s formalism) classifies these patterns into discrete motifs (e.g., R_2$$^2(8) rings) .

Q. What analytical approaches differentiate regioisomeric byproducts during the synthesis of this compound?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) separates regioisomers based on polarity. NMR : NOESY correlations distinguish substitution patterns (e.g., allyl vs. benzoyl groups at position 7). MS/MS fragmentation : Unique ion clusters (e.g., m/z 275.30 for methyl 7-(diethylamino)-2-oxo derivatives) confirm regiochemistry .

Methodological Considerations

  • Data Contradiction Analysis : When crystallographic and spectroscopic data conflict (e.g., unexpected NOE correlations), cross-validate using temperature-dependent NMR or variable-temperature XRD to assess dynamic effects .
  • Experimental Design : For structure-property studies, systematically vary substituents (e.g., alkyl vs. aryl esters) and correlate with metrics like melting points (e.g., 113–114°C for isopropyl ester) or bioactivity (e.g., anti-inflammatory IC50_{50} values) .

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